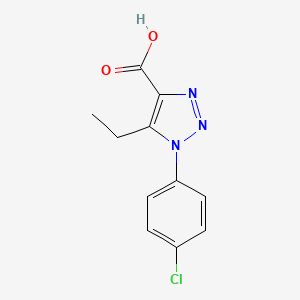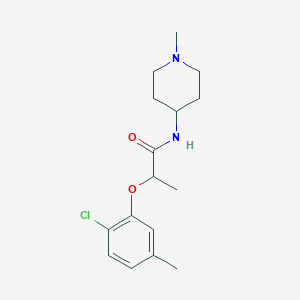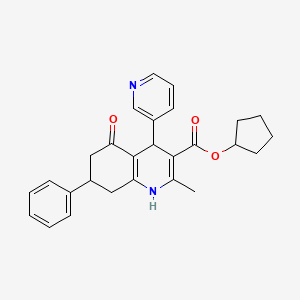![molecular formula C14H11N3O2S B4938522 4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (AMTP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMTP is a pyrimidine derivative that has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of 4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and antibacterial effects, this compound has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to possess neuroprotective activity by reducing neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various disease processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where its neuroprotective activity may be beneficial. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves the reaction of 2-amino-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to possess anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to exhibit antibacterial activity against a variety of bacterial strains.
Propiedades
IUPAC Name |
4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-10-12(17-9-5-3-2-4-6-9)15-7-16-13(10)20-11(8)14(18)19/h2-7H,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGLAIYDSLJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
![4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)
![7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol](/img/structure/B4938455.png)
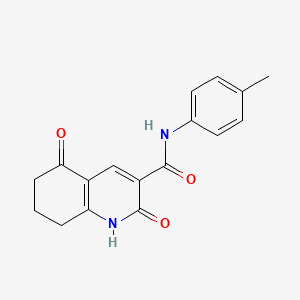
![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)
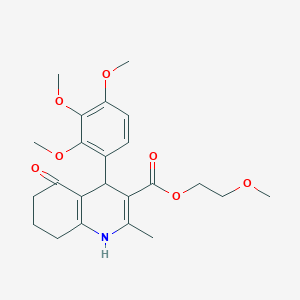
![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4938510.png)
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)
